

An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzo[d]thiazole

Cat. No.: B1288203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-chlorobenzo[d]thiazole**, a halogenated heterocyclic compound identified by the CAS number 2941-56-2.^{[1][2]} As a member of the benzothiazole class, this molecule serves as a pivotal building block in medicinal chemistry and materials science. Benzothiazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5]} The strategic placement of bromine and chlorine substituents on the benzothiazole scaffold offers unique reactivity and potential for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications in drug discovery, supported by logical workflows and pathway diagrams.

Physicochemical and Safety Data

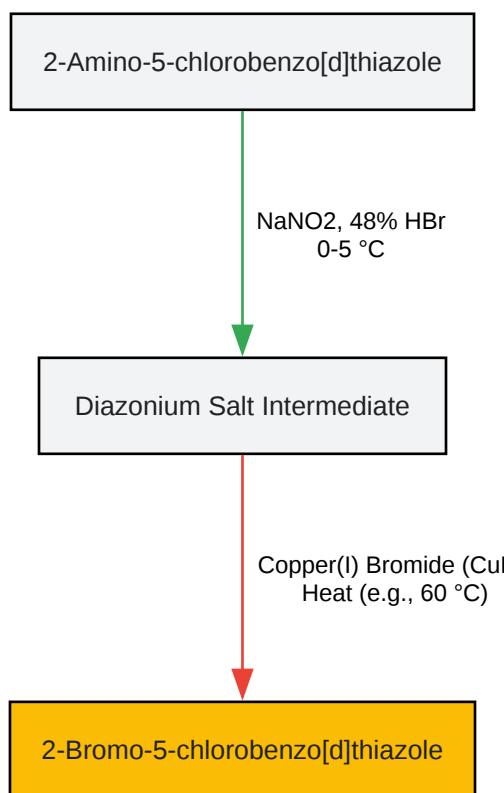
2-Bromo-5-chlorobenzo[d]thiazole is a pale-yellow to yellow-brown solid at room temperature. Its key properties and safety information are summarized below, providing essential data for laboratory handling, reaction setup, and safety protocol development.

Table 1: Physicochemical Properties of **2-Bromo-5-chlorobenzo[d]thiazole**

Property	Value	Reference(s)
CAS Number	2941-56-2	[1] [2]
Molecular Formula	C ₇ H ₃ BrCINS	[2]
Molecular Weight	248.53 g/mol	[2]
Physical Form	Pale-yellow to Yellow-brown Solid	
Boiling Point	330.5°C at 760 mmHg	[2]
Density	1.849 g/cm ³	[2]
Purity	Typically ≥97%	
Storage Conditions	2-8°C, under inert atmosphere	[2]
InChI Key	JTQBUCZAQFBAOE- UHFFFAOYSA-N	

Table 2: GHS Safety and Hazard Information

Category	Information	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Codes	P261, P305+P351+P338	


Synthesis and Reactivity

The halogen atoms on the **2-Bromo-5-chlorobenzo[d]thiazole** ring system impart distinct reactivity. The 2-bromo substituent is particularly susceptible to nucleophilic aromatic

substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring, making it a versatile handle for introducing diverse functional groups.[6]

While a specific, peer-reviewed synthesis protocol for this exact molecule is not readily available, a reliable synthetic route can be proposed based on established methods for analogous halogenated benzoxazoles and benzothiazoles, such as the Sandmeyer reaction.[7]

A plausible and widely used approach for synthesizing 2-bromo-substituted benzothiazoles involves the diazotization of a 2-amino benzothiazole precursor, followed by a Sandmeyer-type reaction with a bromide source.

[Click to download full resolution via product page](#)

A proposed synthetic workflow for **2-Bromo-5-chlorobenzo[d]thiazole**.

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

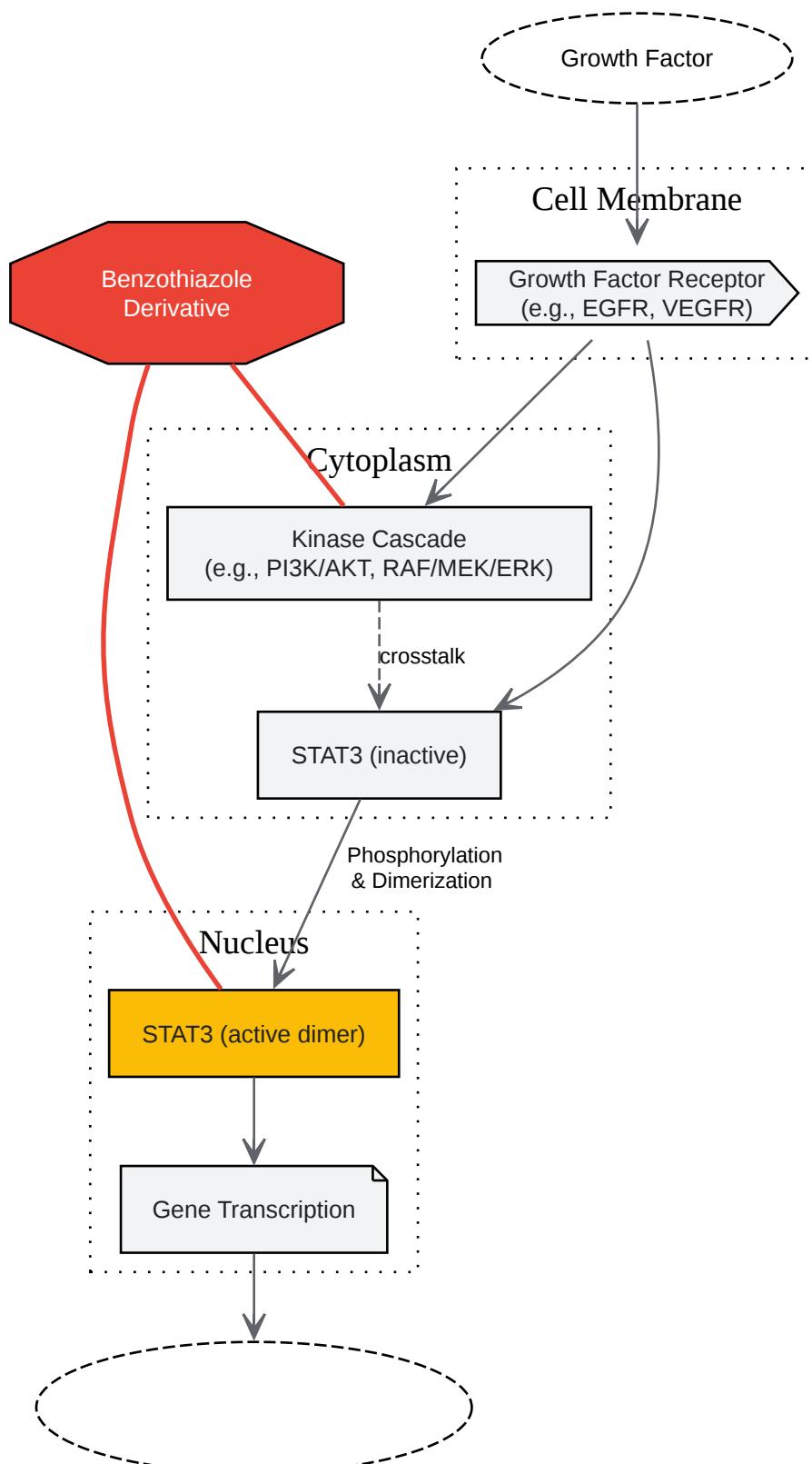
- 2-Amino-5-chlorobenzo[d]thiazole (1.0 equivalent)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Sodium nitrite (NaNO₂), (1.1 equivalents)
- Copper(I) bromide (CuBr), (1.2 equivalents)
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a stirrer and thermometer, suspend 2-Amino-5-chlorobenzo[d]thiazole (1.0 eq) in an aqueous solution of 48% HBr.
 - Cool the suspension to 0-5 °C using an ice-salt bath.
 - Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
 - Add the sodium nitrite solution dropwise to the suspension while vigorously stirring, ensuring the temperature is maintained below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- **Bromination (Sandmeyer Reaction):**
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

- Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution is expected.
- Allow the reaction mixture to warm to room temperature and then gently heat to 60 °C for 1 hour, or until the evolution of nitrogen ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Development


The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^{[3][4][8]} Derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.^[3] **2-Bromo-5-chlorobenzo[d]thiazole** is a key intermediate that allows for the synthesis of diverse libraries of compounds for screening and development.

Benzothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in disease, particularly in oncology.^{[8][9]} These include pathways regulated by protein kinases and transcription factors. While the direct targets of **2-Bromo-5-chlorobenzo[d]thiazole** are not defined, its derivatives are being rationally designed to interact with targets such as:

- Protein Kinases: (e.g., AKT, ERK, VEGFR)^[9]
- Transcription Factors: (e.g., STAT3)^{[10][11]}

- Bacterial Enzymes: (e.g., Dihydropteroate synthase)[3]

The inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis, as well as microbial growth.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 2. 2-Bromo-5-chlorobenzo[d]thiazole [myskinrecipes.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288203#2-bromo-5-chlorobenzo-d-thiazole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com